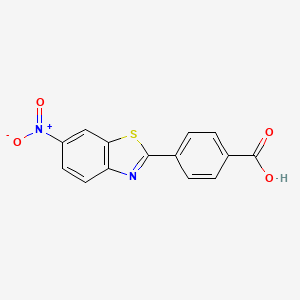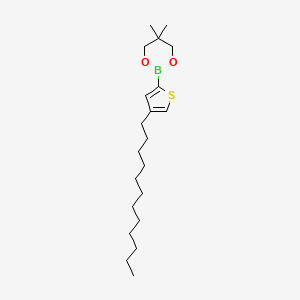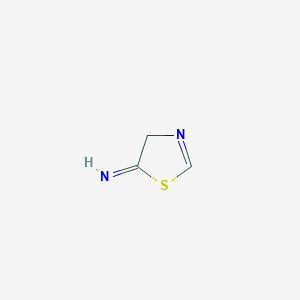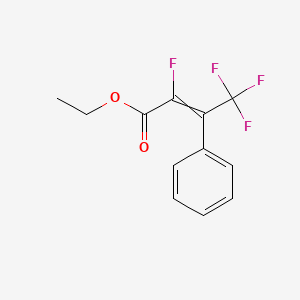![molecular formula C16H40S4Si5 B12616415 6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane CAS No. 921755-58-0](/img/structure/B12616415.png)
6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane is a unique organosilicon compound characterized by its spirocyclic structure. This compound is notable for its incorporation of silicon and sulfur atoms within a rigid, spirocyclic framework, which imparts distinct chemical and physical properties. The presence of trimethylsilyl groups further enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane typically involves the reaction of a silicon-containing precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of lithium tris(trimethylsilyl)hydrazine and p-toluenesulfonylazide as starting materials. The reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur-silicon bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon and organosulfur compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s stability and reactivity make it useful in the development of novel biomolecules and drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems, potentially influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyl)tetrazene: Another organosilicon compound with multiple trimethylsilyl groups, known for its high reactivity and use in energetic materials.
Tetrakis(trimethylsilyl)ethynylphenylmethane: A compound with a similar silicon-containing framework, used in the synthesis of porous molecular solids.
Tetrakis(trimethylsilyl)ethynylphenyladamantane: Similar to the previous compound, but with an adamantane core, used in advanced material applications.
Uniqueness
6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane is unique due to its spirocyclic structure, which imparts distinct chemical properties not found in linear or branched analogs. The combination of silicon and sulfur atoms within a rigid framework enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
921755-58-0 |
|---|---|
Molecular Formula |
C16H40S4Si5 |
Molecular Weight |
501.2 g/mol |
IUPAC Name |
trimethyl-[6,9,9-tris(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonan-6-yl]silane |
InChI |
InChI=1S/C16H40S4Si5/c1-21(2,3)15(22(4,5)6)13-14-16(23(7,8)9,24(10,11)12)25(15)19-17-18-20-25/h13-14H2,1-12H3 |
InChI Key |
YWGNURNFJOHUKP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CCC([Si]12SSSS2)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)



methanone](/img/structure/B12616386.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)

![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12616407.png)
